MPC-2130
Descripción
MPC-2130 is a small-molecule therapeutic agent developed by Myriad Genetics, primarily targeting hematological malignancies and recurrent cancers. Currently in Phase I clinical trials, it is designed to induce apoptosis in cancer cells by modulating specific molecular pathways linked to cell proliferation and survival . Preclinical studies highlight its efficacy in inhibiting tumor growth in xenograft models, though detailed pharmacokinetic (PK) and pharmacodynamic (PD) data remain under investigation.
Propiedades
Nombre IUPAC |
NONE |
|---|---|
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not soluble in water. |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MPC2130; MPC-2130; MPC 2130. |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Below, we analyze three categories of comparators: kinase inhibitors, apoptosis inducers, and hematological cancer therapeutics.
Structural and Mechanistic Comparisons
Key Insights :
- Imatinib , a first-line therapy for chronic myeloid leukemia (CML), shares a kinase-targeting mechanism with MPC-2130 but differs in specificity and structural backbone. Imatinib’s well-characterized ATP-binding site interaction contrasts with MPC-2130’s undisclosed binding mode .
- Venetoclax , a BCL-2 inhibitor, exemplifies a functionally similar compound (apoptosis induction) but operates via a distinct pathway. MPC-2130’s broader kinase inhibition may offer advantages in cancers resistant to BH3-mimetic therapies .
Preclinical and Clinical Efficacy
Key Insights :
- However, its broad-spectrum kinase inhibition may mitigate resistance mechanisms observed in dasatinib-treated patients .
- Compared to navitoclax , MPC-2130’s tumor reduction rates in preclinical models are comparable, though navitoclax’s Phase II status underscores its advanced developmental trajectory .
Key Insights :
- MPC-2130’s toxicity profile remains undefined, but its lack of hepatotoxicity in early studies differentiates it from ponatinib , which carries black-box warnings for vascular events .
- Unlike idasanutlin (an MDM2 inhibitor), MPC-2130’s kinase-targeting mechanism may avoid renal toxicity, a common issue with p53-activating agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
